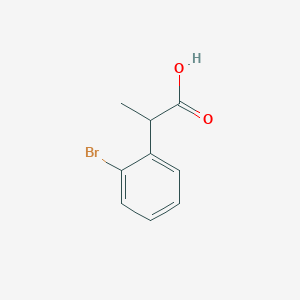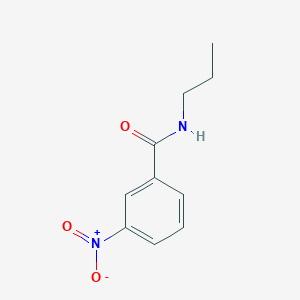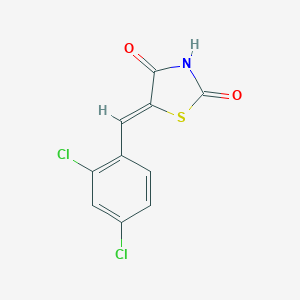![molecular formula C17H13FN2O3 B187604 N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 5236-59-9](/img/structure/B187604.png)
N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid derivatives typically involves the acylation of anthranilic acid derivatives followed by cyclization . For the specific synthesis of N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, the following steps are generally involved:
Acylation: Anthranilic acid is acylated using an appropriate acylating agent.
Cyclization: The acylated product undergoes cyclization to form the quinoline core.
Amidation: The quinoline derivative is then reacted with 3-fluoro-benzylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-temperature transesterification and ester hydrolysis are often employed .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific properties
Mecanismo De Acción
The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester
- 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester
Uniqueness
N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of the 3-fluoro-benzylamide group, which imparts distinct biological and chemical properties. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .
Propiedades
Número CAS |
5236-59-9 |
|---|---|
Fórmula molecular |
C17H13FN2O3 |
Peso molecular |
312.29 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13FN2O3/c18-11-5-3-4-10(8-11)9-19-16(22)14-15(21)12-6-1-2-7-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |
Clave InChI |
ZERHVDQNZKJXBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC(=CC=C3)F)O |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187530.png)





![1,4-Diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B187539.png)
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide](/img/structure/B187543.png)

